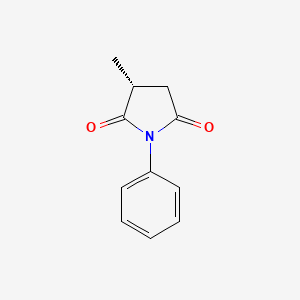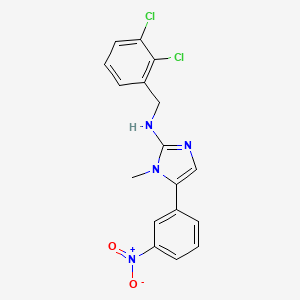
N-Propyl-3-(trimethoxysilyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl-3-(trimethoxysilyl)propan-1-amine is an organosilane compound with the molecular formula C₆H₁₇NO₃Si. It is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials. This compound is characterized by its ability to form strong bonds with both organic polymers and inorganic surfaces, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Propyl-3-(trimethoxysilyl)propan-1-amine can be synthesized through a series of organic reactions. One common method involves the reaction of 3-chloropropyltrimethoxysilane with ammonia or a primary amine under controlled conditions. The reaction typically proceeds as follows: [ \text{Cl-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_3 + \text{NH}_3 \rightarrow \text{NH}_2\text{-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_3 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Propyl-3-(trimethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Amination: The amine group can participate in reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, often under mild conditions.
Amination: Requires electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Amination: Results in substituted amines
Applications De Recherche Scientifique
N-Propyl-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials, such as in the preparation of composite materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization, aiding in biosensor development.
Medicine: Utilized in drug delivery systems to improve the compatibility and stability of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to improve durability and performance
Mécanisme D'action
The mechanism of action of N-Propyl-3-(trimethoxysilyl)propan-1-amine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The amine group can interact with organic polymers, enhancing adhesion and compatibility .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethoxysilyl)propylamine
- 3-(Triethoxysilyl)propylamine
- Bis[3-(trimethoxysilyl)propyl]amine
Uniqueness
N-Propyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of a propyl chain and a trimethoxysilyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent in diverse applications .
Propriétés
Numéro CAS |
89142-68-7 |
|---|---|
Formule moléculaire |
C9H23NO3Si |
Poids moléculaire |
221.37 g/mol |
Nom IUPAC |
N-propyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si/c1-5-7-10-8-6-9-14(11-2,12-3)13-4/h10H,5-9H2,1-4H3 |
Clé InChI |
ONBPFUKUSJUPES-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



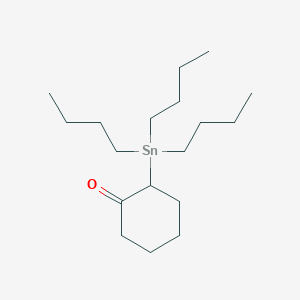
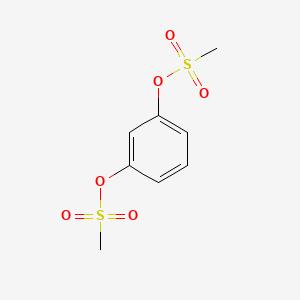
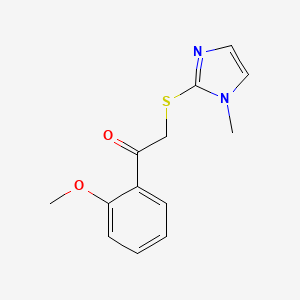
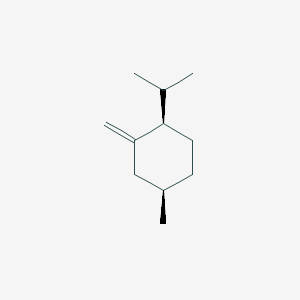
![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)


![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)

